REACTION_CXSMILES
|
[CH3:1][C:2]1([C:5]([O:7][CH3:8])=[O:6])[O:4][CH2:3]1.[CH:9]1([NH2:14])[CH2:13][CH2:12][CH2:11][CH2:10]1.[CH2:15](O)C>>[CH:9]1([NH:14][CH2:3][C:2]([OH:4])([CH3:1])[C:5]([O:7][CH2:8][CH3:15])=[O:6])[CH2:13][CH2:12][CH2:11][CH2:10]1
|
Name
|
|
Quantity
|
3.18 g
|
Type
|
reactant
|
Smiles
|
CC1(CO1)C(=O)OC
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then concentrated
|
Type
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ADDITION
|
Details
|
diluted to EtOAc
|
Type
|
WASH
|
Details
|
washed by NaHCO3, brine and water
|
Type
|
CUSTOM
|
Details
|
Organic layer was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a residue which
|
Type
|
CUSTOM
|
Details
|
is used for next step without further purification (3.9 g, 60%)
|
Name
|
|
Type
|
|
Smiles
|
C1(CCCC1)NCC(C(=O)OCC)(C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |